Sultamicillin

Pharmacokinetics Bioavailability Oral Prodrug

Sultamicillin is a mutual prodrug delivering equimolar ampicillin and sulbactam, ensuring synchronized β-lactamase protection unattainable by physical mixtures. With >80% oral bioavailability, it enables seamless IV-to-oral transition, reducing healthcare costs. Indicated for moderate-to-severe RTIs, UTIs, and β-lactamase-producing infections. Procure high-purity Sultamicillin for reliable formulation development.

Molecular Formula C25H30N4O9S2
Molecular Weight 594.7 g/mol
Cat. No. B7826887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultamicillin
Molecular FormulaC25H30N4O9S2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
InChIInChI=1S/C25H30N4O9S2/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31)
InChIKeyOPYGFNJSCUDTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sultamicillin: Prodrug Design and Baseline Characteristics for Procurement Selection


Sultamicillin (CAS 76497-13-7) is a mutual prodrug in which ampicillin (a broad-spectrum β-lactam antibiotic) and sulbactam (a β-lactamase inhibitor) are covalently linked as a double ester [1]. This design is fundamentally distinct from fixed-dose combinations such as amoxicillin/clavulanate or ampicillin/sulbactam, which are physical mixtures of separate active moieties [2]. Upon oral absorption, sultamicillin undergoes complete first-pass hydrolysis to liberate equimolar proportions of ampicillin and sulbactam in the systemic circulation, thereby acting as an efficient mutual prodrug [3][4]. The compound is indicated for the treatment of bacterial infections of the respiratory tract, urinary tract, skin and soft tissues, and certain obstetric and gynecological infections caused by β-lactamase-producing susceptible strains [2].

Why Oral Ampicillin Alone or Ampicillin/Sulbactam Fixed-Dose Combinations Cannot Substitute for Sultamicillin


Sultamicillin cannot be generically substituted with oral ampicillin alone or a physical co-administration of ampicillin and sulbactam due to fundamental differences in pharmacokinetic performance and β-lactamase protection [1][2]. Oral ampicillin exhibits low and variable bioavailability, which limits its clinical utility against moderately susceptible pathogens [1]. While parenteral ampicillin/sulbactam (Unasyn) delivers equimolar plasma concentrations, this requires intravenous administration and is not a therapeutic equivalent for oral therapy [3]. Sultamicillin's mutual prodrug design addresses these limitations by ensuring synchronized, equimolar delivery of both active moieties after oral dosing, a critical feature for maintaining the protective sulbactam:ampicillin ratio required to neutralize β-lactamases at the infection site [2][4]. This synchronized delivery cannot be achieved by simply co-administering ampicillin and sulbactam as separate oral agents due to differential absorption kinetics [2].

Sultamicillin Quantitative Differentiation Evidence Against Key Comparators


Peak Serum Ampicillin Concentrations: Sultamicillin vs. Oral Ampicillin

Sultamicillin delivers substantially higher peak serum ampicillin concentrations compared to an equivalent dose of oral ampicillin, addressing the low and erratic absorption of the parent drug [1][2]. In a crossover study in healthy volunteers, a 250 mg dose of sultamicillin produced a peak serum ampicillin concentration of 3.2 mg/L, while a 250 mg dose of ampicillin produced only 2.1 mg/L. A 500 mg dose of sultamicillin produced a peak of 5.6 mg/L [1]. Allowing for the different amounts of ampicillin available in each preparation, serum ampicillin levels achieved with sultamicillin are approximately double those following an equivalent dose of ampicillin [1]. A separate review confirms that peak serum concentrations of ampicillin from sultamicillin are approximately three and one-half times those obtained with an equivalent amount of oral ampicillin [2].

Pharmacokinetics Bioavailability Oral Prodrug

Absolute Oral Bioavailability: Sultamicillin vs. IV Ampicillin/Sulbactam

Sultamicillin demonstrates high oral bioavailability for both ampicillin and sulbactam, exceeding 80%, which confirms its efficiency as a mutual prodrug [1][2]. In a study of six healthy male volunteers who received a single 750 mg oral dose of sultamicillin or an equivalent IV dose of ampicillin (441 mg) and sulbactam (294 mg), the bioavailability for both drugs from sultamicillin was estimated from both plasma and urine pharmacokinetics to be better than 80% [1]. Preclinical data in rats show that sultamicillin delivered 2 to 2.5 times greater total bioavailability for ampicillin and sulbactam than when each was used individually [2].

Bioavailability Pharmacokinetics Prodrug Efficiency

Clinical Efficacy in Respiratory Tract Infections: Sultamicillin vs. Bacampicillin

In a double-blind, randomized study of 232 evaluable patients with respiratory tract infections, sultamicillin tosilate (SBTPC) demonstrated significantly superior clinical effectiveness compared to bacampicillin hydrochloride (BAPC) [1]. The overall clinical effectiveness rate was 82.8% (96/116) for sultamicillin versus 69.8% (81/116) for bacampicillin (p<0.05) [1]. In patients with moderate infections, the difference was more pronounced: 88.6% for sultamicillin versus 65.5% for bacampicillin [1]. Furthermore, in patients with chronic respiratory tract infections, sultamicillin achieved 89.2% clinical effectiveness compared to 63.2% for bacampicillin [1].

Clinical Efficacy Respiratory Tract Infection Comparative Trial

Efficacy and Dosing Convenience in Uncomplicated UTI: Sultamicillin vs. Amoxicillin/Clavulanate

In an open, randomized multicenter trial of 132 patients with acute uncomplicated urinary tract infections, sultamicillin (750 mg BID) demonstrated comparable efficacy to amoxicillin/clavulanate (625 mg TID) but with the advantage of twice-daily dosing [1]. The cure rate in the sultamicillin group was 95.3% (61/64 evaluable patients) compared to 90.3% (56/62) in the amoxicillin/clavulanate group [1]. Both regimens were well tolerated with no serious side effects reported [1].

Urinary Tract Infection Clinical Efficacy Dosing Convenience

Bacteriological Eradication in UTI: Sultamicillin vs. Trimethoprim/Sulfamethoxazole

In a prospectively randomized clinical trial of 38 patients with urinary tract infections, sultamicillin demonstrated numerically higher bacteriological eradication rates compared to trimethoprim/sulfamethoxazole [1]. Sultamicillin (375 mg BID) eradicated bacteriuria during therapy and up to 1-2 weeks post-therapy in 63% of evaluable patients, while trimethoprim/sulfamethoxazole (160 mg/800 mg BID) eradicated bacteriuria in 50% of patients [1]. In vitro, ampicillin combined with sulbactam inhibited 86% of UTI isolates at 8 μg/mL, compared to 76% inhibition by ampicillin alone [1].

Urinary Tract Infection Bacteriological Eradication Clinical Trial

In Vitro Activity Against β-Lactamase-Producing Strains: Sultamicillin vs. Ampicillin

Sultamicillin demonstrates significantly enhanced in vitro activity against ampicillin-resistant, β-lactamase-producing strains compared to ampicillin alone [1][2]. In a study of 891 clinical isolates, ampicillin-resistant strains of N. gonorrhoeae and H. influenzae showed strong sensitivity to sultamicillin [1]. For P. vulgaris, M. morganii, and S. marcescens, MIC values of ampicillin exceeded 100 μg/mL, while sultamicillin MIC values were markedly lower [1]. The antibacterial activity enhancement was particularly pronounced in β-lactamase-producing S. aureus, P. vulgaris, and M. morganii [2]. At a 10^6 CFU/mL inoculum, sultamicillin restored ampicillin activity against highly ampicillin-resistant E. coli and K. pneumoniae strains [2].

Antibacterial Activity β-Lactamase MIC

Evidence-Based Application Scenarios for Sultamicillin Procurement and Use


Treatment of Moderate to Chronic Respiratory Tract Infections with Suspected β-Lactamase-Producing Pathogens

Based on the double-blind trial showing 88.6% clinical effectiveness in moderate infections and 89.2% in chronic RTI versus 65.5% and 63.2% for bacampicillin, respectively [1], sultamicillin is the preferred oral option for patients with moderate-to-severe community-acquired pneumonia, chronic bronchitis exacerbations, or bronchiectasis where β-lactamase-producing H. influenzae or M. catarrhalis are suspected. The high oral bioavailability (>80%) ensures reliable serum and sputum concentrations even in patients with compromised gastrointestinal absorption [2].

Outpatient Management of Uncomplicated Urinary Tract Infections with Simplified Twice-Daily Dosing

For uncomplicated UTIs in adult outpatients, sultamicillin 750 mg BID offers equivalent efficacy (95.3% cure rate) to amoxicillin/clavulanate 625 mg TID (90.3%) but with a simplified twice-daily regimen [3]. This dosing advantage improves patient adherence and is particularly valuable in procurement settings where patient compliance is a known barrier to successful treatment outcomes. Sultamicillin also provides an effective oral alternative to trimethoprim/sulfamethoxazole in regions with high TMP/SMX resistance rates [4].

Oral Step-Down Therapy Following Parenteral Ampicillin/Sulbactam

Sultamicillin is the logical oral follow-on agent for patients initially treated with intravenous ampicillin/sulbactam (Unasyn). Because sultamicillin delivers equimolar ampicillin and sulbactam with >80% oral bioavailability [2], it maintains the same 2:1 ampicillin:sulbactam ratio that has been established as clinically effective in parenteral therapy. This seamless transition from IV to oral therapy supports early hospital discharge and reduces healthcare costs without compromising the protective β-lactamase inhibitor ratio [5].

Pediatric Acute Otitis Media Refractory to First-Line Therapy

In pediatric patients with acute otitis media who have failed initial therapy or where β-lactamase-producing H. influenzae or M. catarrhalis are prevalent, sultamicillin offers comparable efficacy to amoxicillin/clavulanate [6]. A double-blind randomized study of 144 pediatric subjects found no statistically significant difference in clinical efficacy or effusion clearance at 10 and 30 days between sultamicillin and amoxicillin/clavulanate, with similar gastrointestinal tolerability profiles [6]. Sultamicillin may be particularly useful when persistence or recurrence of disease becomes an issue [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultamicillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.